![molecular formula C11H14ClNO3S B2925607 Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate CAS No. 2094476-87-4](/img/structure/B2925607.png)
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a unique structure, making it an interesting subject for research.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi, as well as reduce inflammation in the brain. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate in lab experiments is its unique structure, which makes it an interesting subject for research. Additionally, it has been shown to have potential applications in various fields of scientific research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its exact effects.
Future Directions
There are several future directions for the research of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate. One direction is to further study its potential use as an antifungal agent and its ability to inhibit the growth of cancer cells. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
Synthesis Methods
The synthesis of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate can be achieved through a multistep reaction process. The first step involves the reaction of 2-chloro-5-nitropyridine with sodium methoxide in methanol, which results in the formation of 2-methoxy-5-nitropyridine. The second step involves the reaction of 2-methoxy-5-nitropyridine with thioacetaldehyde diethyl acetal, which results in the formation of 2-methoxy-5-(diethoxyphosphoryl)pyridine. The final step involves the reaction of 2-methoxy-5-(diethoxyphosphoryl)pyridine with methyl chloroformate, which results in the formation of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate.
Scientific Research Applications
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate has potential applications in various fields of scientific research. It has been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
methyl 2-chloro-5-(2-methoxyethylsulfanylmethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-15-3-4-17-7-8-5-9(11(14)16-2)10(12)13-6-8/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYBJGDSYKUPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCC1=CC(=C(N=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate |
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